molecular formula C15H20BrN3O2 B12229994 4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine

4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine

Cat. No.: B12229994
M. Wt: 354.24 g/mol
InChI Key: DTTNBSBQTVBRQH-UHFFFAOYSA-N
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Description

4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a bromopyridine moiety and a morpholine ring, making it a versatile scaffold for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common method starts with the bromination of pyridine to obtain 3-bromopyridine. This intermediate is then reacted with piperidine under specific conditions to form 1-(3-bromopyridin-2-yl)piperidine. The final step involves the acylation of this intermediate with morpholine-3-carbonyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully saturated piperidine derivatives .

Scientific Research Applications

4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor in various biochemical pathways.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The piperidine and morpholine rings provide structural stability and enhance binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopyridin-2-yl)piperidin-4-ol
  • 4-Morpholinopiperidine
  • Piperidine derivatives with different substituents

Uniqueness

4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H20BrN3O2

Molecular Weight

354.24 g/mol

IUPAC Name

[1-(3-bromopyridin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H20BrN3O2/c16-13-4-1-5-17-14(13)19-6-2-3-12(11-19)15(20)18-7-9-21-10-8-18/h1,4-5,12H,2-3,6-11H2

InChI Key

DTTNBSBQTVBRQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)Br)C(=O)N3CCOCC3

Origin of Product

United States

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